N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H18N2O6 and its molecular weight is 454.438. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Effects and Novel Derivatives Synthesis
- Researchers have synthesized derivatives of 4-hydroxy-chromen-2-one, closely related to the target compound, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using advanced analytical techniques, highlighting their potential as antibacterial agents (Behrami & Dobroshi, 2019).
Synthetic Pathways and Structural Analysis
A study described a modular approach to synthesize benzofurans and 2H-chromenes, pivotal for creating the core structure of the target compound. This synthesis route emphasizes the versatility of these compounds in pharmaceutical development, showcasing a strategy for constructing phenylpropanoid natural products (Kotha & Solanke, 2022).
Another paper focused on the crystal and molecular structure of closely related chromene carboxamide derivatives, offering insights into their solid-state configurations and potential implications for designing compounds with desired physical and chemical properties (Reis et al., 2013).
Antibacterial and Analgesic Agents
- Research into novel benzodifuranyl and thiazolopyrimidine derivatives related to the target compound has revealed promising anti-inflammatory and analgesic activities. This suggests a potential avenue for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Characterization and Molecular Interactions
- An in-depth analysis of the crystal structure of a specific active form of the target compound was conducted. This study provides valuable information on its molecular interactions, such as hydrogen bonding and π-π interactions, which are critical for understanding its biochemical behavior and potential applications in drug design (Anuradha et al., 2012).
Antibacterial Activity of Chromene Derivatives
- A series of novel benzo[f]chromene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial efficacy, demonstrating the potential of such compounds in developing new antibacterial treatments (Pouramiri, Kermani, & Khaleghi, 2017).
Mechanism of Action
Target of Action
It’s known that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that this compound may interact with a variety of cellular targets involved in these processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Given the biological activities of similar benzofuran compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to its observed biological effects .
Biochemical Pathways
Based on the known activities of similar benzofuran compounds, it can be speculated that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of similar benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c1-32-17-12-10-16(11-13-17)27-25(30)23-22(18-7-3-5-9-21(18)33-23)28-24(29)19-14-15-6-2-4-8-20(15)34-26(19)31/h2-14H,1H3,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNLSJBDFXVRJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.